molecular formula C12H13BrF3NO2 B8163433 N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8163433
M. Wt: 340.14 g/mol
InChI Key: GRYVUZAKXBMONU-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and an amine group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the formation of the tetrahydropyran ring and the attachment of the amine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine: shares similarities with other brominated phenyl compounds and trifluoromethoxy-substituted molecules.

    5-Bromo-2-(trifluoromethoxy)phenylboronic acid: Another compound with a similar brominated phenyl ring and trifluoromethoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-bromo-2-(trifluoromethoxy)phenyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c13-8-1-2-11(19-12(14,15)16)10(7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYVUZAKXBMONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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